molecular formula C19H18FN3S B11192019 3-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-methylphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole

3-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-methylphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole

Cat. No.: B11192019
M. Wt: 339.4 g/mol
InChI Key: CXEOVPWCKKZGCP-UHFFFAOYSA-N
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Description

3-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-methylphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole is a synthetic organic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 3-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-methylphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole involves several steps. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic substitution reactions using fluorobenzyl halides.

    Attachment of the Methylphenyl Group: The methylphenyl group can be attached through Friedel-Crafts alkylation reactions.

    Addition of the Prop-2-en-1-yl Group: The prop-2-en-1-yl group can be added using allylation reactions.

Industrial production methods may involve optimizing these steps for higher yields and purity, using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

3-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-methylphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the fluorophenyl group, leading to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

    Addition: The prop-2-en-1-yl group can undergo addition reactions, such as hydrogenation or halogenation.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-methylphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its triazole core and functional groups.

    Biological Studies: It is used in research to understand its interactions with biological targets, such as enzymes and receptors.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.

    Material Science: Its unique chemical structure makes it a candidate for developing new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-methylphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole involves its interaction with molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes. The fluorophenyl and methylphenyl groups can enhance binding affinity and specificity. The prop-2-en-1-yl group may contribute to the compound’s lipophilicity, influencing its cellular uptake and distribution.

Comparison with Similar Compounds

Similar compounds to 3-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-methylphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole include other triazole derivatives with different substituents. Some examples are:

    Fluconazole: A triazole antifungal agent with a different substitution pattern.

    Itraconazole: Another antifungal triazole with a distinct structure.

    Voriconazole: A triazole used to treat fungal infections, differing in its substituents.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties compared to other triazole derivatives.

Properties

Molecular Formula

C19H18FN3S

Molecular Weight

339.4 g/mol

IUPAC Name

3-[(4-fluorophenyl)methylsulfanyl]-5-(3-methylphenyl)-4-prop-2-enyl-1,2,4-triazole

InChI

InChI=1S/C19H18FN3S/c1-3-11-23-18(16-6-4-5-14(2)12-16)21-22-19(23)24-13-15-7-9-17(20)10-8-15/h3-10,12H,1,11,13H2,2H3

InChI Key

CXEOVPWCKKZGCP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(N2CC=C)SCC3=CC=C(C=C3)F

Origin of Product

United States

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